1-{[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties .
Preparation Methods
The synthesis of 1-{[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide typically involves multiple steps. The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazoline, is synthesized from anthranilic acid. This intermediate undergoes nucleophilic substitution reactions with various aryl amines to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-{[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules.
Biology: It has shown promising antimicrobial, antitubercular, and anti-HIV activities.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or proteins, thereby disrupting essential biological pathways in microorganisms . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines, such as:
- N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[4,3-a]quinoxalines These compounds share structural similarities but may differ in their biological activities and specific applications. The uniqueness of 1-{[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide lies in its specific combination of functional groups, which contribute to its distinct biological properties.
Properties
Molecular Formula |
C23H22N6O2S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[2-[(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H22N6O2S/c24-20(31)15-10-12-28(13-11-15)19(30)14-32-23-25-18-9-5-4-8-17(18)22-26-21(27-29(22)23)16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H2,24,31) |
InChI Key |
ZIQDWXBBUGEMAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.